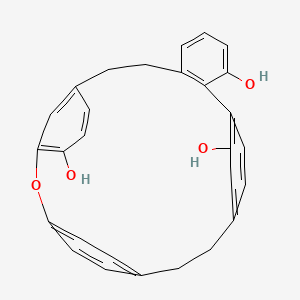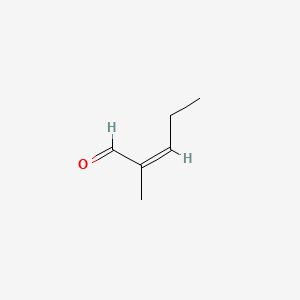
2-Methyl-2-pentenal, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentenal, also known as CH3CH2CH=c(CH3)cho or fema 3194, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 2-Methyl-2-pentenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methyl-2-pentenal has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-methyl-2-pentenal is primarily located in the cytoplasm. 2-Methyl-2-pentenal is a fruity, gassy, and green tasting compound that can be found in a number of food items such as tea, safflower, onion-family vegetables, and nuts. This makes 2-methyl-2-pentenal a potential biomarker for the consumption of these food products.
2-Methyl-2-pentenal is a hemiterpene.
Wissenschaftliche Forschungsanwendungen
Hydrogenation and Hydrodeoxygenation
Platinum, palladium, and copper catalysts supported on precipitated silica were studied for hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal. Platinum and palladium are primarily active for hydrogenation, with some decarbonylation. Copper catalyzes hydrogenation of both C=C and C=O bonds, with further hydrogenation forming 2-methyl-pentanol. At higher temperatures, copper catalyzes the hydrogenolysis of 2-methyl-pentanol (Pham, T., Lobban, L., Resasco, D., & Mallinson, R., 2009).
Synthesis with 2-Acetyl-γ-Butyrolactone
2-Methyl-1-pentenes with Cl and Br substitutions were synthesized using 2-acetyl-γ-butyrolactone as the starting compound. These compounds were transformed into Grignard compounds with chlorotrimethylsilane, yielding various substituted 2-methyl-1-pentenes (Münstedt, R., Wannagat, U., & Wrobel, D., 1984).
Skeletal Isomerization
The skeletal isomerization of 2-pentene molecules catalyzed by acidic ZSM-22 was investigated. The more likely pathway involves rearrangement of the carbenium ion into a protonated dimethylcyclopropane, forming relatively stable secondary carbenium ions as intermediates (Demuth, T., Rozanska, X., Benco, L., Hafner, J., Santen, V., & Toulhoat, H., 2003).
Kinetics of Hydrogenation
Kinetic studies on hydrogenation of 2-methyl-2-pentenal over Raney cobalt catalyst showed product formation of 2-methylpentan-1-ol, 2-methyl-2-penten-1-ol, and 2-methylpentanal. The formation rates were represented by Langmuir-type rate equations, suggesting different types of adsorbed species in the formation process (Hotta, K., & Kubomatsu, T., 1971).
Eigenschaften
CAS-Nummer |
16958-22-8 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(Z)-2-methylpent-2-enal |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
IDEYZABHVQLHAF-XQRVVYSFSA-N |
Isomerische SMILES |
CC/C=C(/C)\C=O |
SMILES |
CCC=C(C)C=O |
Kanonische SMILES |
CCC=C(C)C=O |
| 16958-22-8 623-36-9 |
|
Piktogramme |
Flammable; Corrosive; Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


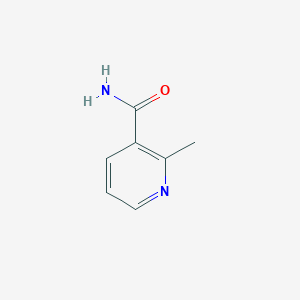
![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)
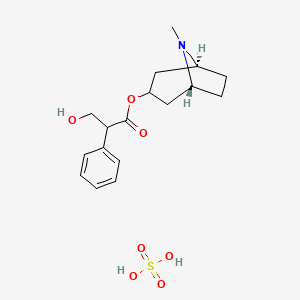
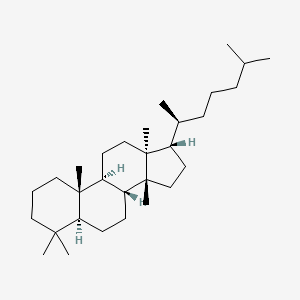
![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)
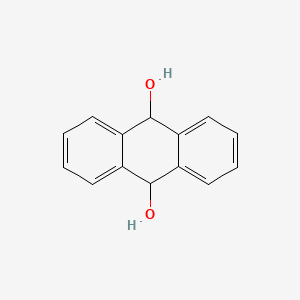
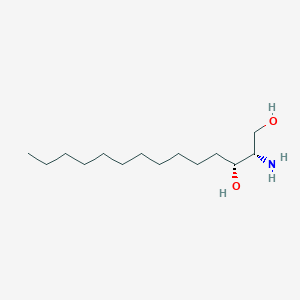
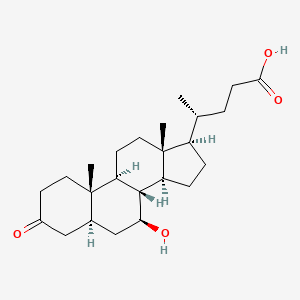
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
